molecular formula C20H14N4O3S B7636944 7-methoxy-4-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanylmethyl)chromen-2-one

7-methoxy-4-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanylmethyl)chromen-2-one

Cat. No. B7636944
M. Wt: 390.4 g/mol
InChI Key: ACZGSFHNVABIQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methoxy-4-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanylmethyl)chromen-2-one is a chemical compound that belongs to the class of chromenones. It has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

7-methoxy-4-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanylmethyl)chromen-2-one has been studied for its potential applications in various scientific research fields. It has been found to exhibit significant anticancer activity against various cancer cell lines. It has also been studied for its potential use as a fluorescent probe for the detection of certain biological molecules. Additionally, it has been investigated for its potential use as a therapeutic agent for neurological disorders.

Mechanism of Action

The mechanism of action of 7-methoxy-4-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanylmethyl)chromen-2-one involves the inhibition of certain enzymes involved in the growth and proliferation of cancer cells. It has also been found to induce apoptosis in cancer cells, leading to their death. Additionally, it has been shown to modulate certain signaling pathways involved in the development of neurological disorders.
Biochemical and physiological effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and modulate certain signaling pathways involved in the development of neurological disorders. Additionally, it has been found to exhibit fluorescent properties, making it a potential probe for the detection of certain biological molecules.

Advantages and Limitations for Lab Experiments

The advantages of using 7-methoxy-4-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanylmethyl)chromen-2-one in lab experiments include its significant anticancer activity, potential use as a fluorescent probe, and potential therapeutic applications for neurological disorders. However, its limitations include its relatively complex synthesis method and limited availability.

Future Directions

There are several future directions for the study of 7-methoxy-4-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanylmethyl)chromen-2-one. These include further investigation of its anticancer activity and potential therapeutic applications for neurological disorders. Additionally, its fluorescent properties could be further explored for the detection of certain biological molecules. Furthermore, the synthesis method could be optimized to improve the yield and availability of the compound.

Synthesis Methods

The synthesis of 7-methoxy-4-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanylmethyl)chromen-2-one involves the reaction of 7-methoxy-4-chromenone with 5H-[1,2,4]triazino[5,6-b]indole-3-thiol in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic substitution mechanism and results in the formation of the desired compound.

properties

IUPAC Name

7-methoxy-4-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanylmethyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O3S/c1-26-12-6-7-13-11(8-17(25)27-16(13)9-12)10-28-20-22-19-18(23-24-20)14-4-2-3-5-15(14)21-19/h2-9H,10H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZGSFHNVABIQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)CSC3=NC4=C(C5=CC=CC=C5N4)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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